5-Methyloxazole
Overview
Description
Synthesis Analysis
The synthesis of 5-Methyloxazole and its derivatives involves various chemical reactions, highlighting the adaptability and efficiency of different methods. For instance, a novel gold-catalyzed [4 + 1] heterocyclization of nonactivated alkyne and hydroxamic acid has been developed for the regiospecific synthesis of 5-methyl-1,4,2-dioxazole, an important structural motif in various bioactive molecules, characterized by high efficiency, simple operation, mild reaction conditions, and good functional group compatibility (Xiao-Lin He et al., 2022). Additionally, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one has been shown as a versatile template for the synthesis of various 2-phenyl-4,5-functionalized oxazoles through nucleophilic ring-opening and subsequent 5-endo cyclization (N. Misra & H. Ila, 2010).
Molecular Structure Analysis
The molecular structure of 5-Methyloxazole derivatives has been elucidated through various spectroscopic techniques. For instance, the crystal structure of 5-[(1H-1,2,4-Triazol-1- yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2- 2H-1,2,4-triazole-3(4H)-thione monohydrate has been determined, revealing intricate details about the molecular conformation and intermolecular interactions (Xu et al., 2006).
Chemical Reactions and Properties
5-Methyloxazole undergoes various chemical reactions, underlining its chemical reactivity and the influence of its structure on these reactions. For example, gold catalysis has been employed for the mild synthesis of oxazoles from N-propargylcarboxamides, showcasing the role of catalysis in the synthesis of oxazole derivatives (A. Hashmi et al., 2004).
Scientific Research Applications
Anti-Inflammatory Applications : N-aryl-5-aryloxazol-2-amine derivatives exhibit potential as selective 5-lipoxygenase inhibitors. These compounds are valuable for treating inflammation-related diseases like asthma and rheumatoid arthritis (J. Suh, Eul Kgun Yum, & Y. Cho, 2015).
Synthesis of Natural Products : 4-Carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole is a building block used in the total synthesis of siphonazoles A and B, enabling the creation of unique natural products (Jianmin Zhang & M. Ciufolini, 2009).
Drug Abuse Treatment : 4-Arylethynyl-2-methyloxazole derivatives show potential as mGluR5 antagonists. These compounds are being researched for the treatment of drug abuse (Y. Iso & A. Kozikowski, 2006).
Imaging Applications : Carbon-11 labeled benzoxazole derivatives are being developed as PET radioligands for imaging 5-HT(3) receptors. These have applications in diagnosing and researching brain, heart, and cancer diseases (Mingzhang Gao et al., 2008).
Antibacterial Activity : 5-Methyl-2-(p-substituted phenyl)benzoxazoles demonstrate broad-spectrum antibacterial activity. Some of these compounds are notably effective against E. coli and K. pneumoniae (I. Yalcin et al., 1990).
Corrosion Inhibition : 5-AMT, a derivative of 5-methyloxazole, is highly effective in inhibiting mild steel corrosion in hydrochloric acid solutions (H. Hassan, Essam Abdelghani, & M. Amin, 2007).
Anticancer Activity : Compounds synthesized through gold-catalyzed oxazole synthesis exhibit strong antiproliferative activities against MCF-7 breast cancer cell lines (Chao Wu et al., 2013).
Synthesis of Bioactive Molecules : Gold-catalyzed [4 + 1] heterocyclization involving hydroxamic acid and nonactivated alkyne efficiently produces 5-methyl-1,4,2-dioxazole, a key motif in bioactive molecules (Xiao-Lin He et al., 2022).
Therapeutic Applications in Leukemia : The concentration-dependent antineoplastic and gene re-activation activity of 5AZA is significant for leukemia therapy (N. Farinha et al., 2004).
Chemotherapy for Hematologic Malignancies : 5AZA-CdR shows promise as a chemotherapeutic agent for hematologic malignancies, potentially reversing epigenetic silencing (R. Momparler, 2005).
Gastrointestinal Therapeutics : 5-Chlorobenzoxazole derivatives are being studied for treating irritable bowel syndrome without causing constipation (Y. Sato et al., 1998).
Safety And Hazards
While specific safety and hazard information for 5-Methyloxazole was not found, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is advised .
Future Directions
properties
IUPAC Name |
5-methyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4-2-5-3-6-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMHCFYHVYGFMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347147 | |
Record name | 5-Methyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyloxazole | |
CAS RN |
66333-88-8 | |
Record name | 5-Methyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyloxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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